molecular formula C10H19NO4 B6209284 tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate CAS No. 2763905-59-3

tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate

Cat. No.: B6209284
CAS No.: 2763905-59-3
M. Wt: 217.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate is a chemical compound with the molecular formula C10H19NO4. It is a derivative of oxetane, a four-membered cyclic ether, and contains a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate typically involves the reaction of oxetane derivatives with tert-butyl carbamate. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with oxetane derivatives in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted oxetane derivatives .

Scientific Research Applications

tert-Butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a prodrug or a pharmacologically active compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate involves its interaction with molecular targets and pathways within biological systems. The hydroxyethyl group and the oxetane ring are key functional groups that contribute to its reactivity and biological activity. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate include:

Uniqueness

The uniqueness of this compound lies in its combination of the oxetane ring and the tert-butyl carbamate group. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

2763905-59-3

Molecular Formula

C10H19NO4

Molecular Weight

217.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.